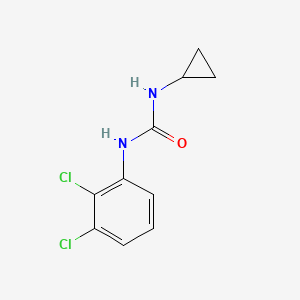
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea, also known as DCPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in various physiological processes such as blood pressure regulation, platelet aggregation, and neurotransmission. In
作用机制
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea acts as a competitive inhibitor of sGC, binding to the heme group of the enzyme and preventing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways that are regulated by cGMP. The exact mechanism of how sGC inhibition by this compound affects different physiological processes is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. Inhibition of sGC by this compound leads to a decrease in cGMP levels, which can affect various signaling pathways. For example, in vascular smooth muscle cells, decreased cGMP levels lead to vasoconstriction and increased blood pressure. In platelets, decreased cGMP levels lead to increased platelet aggregation and thrombus formation. In the nervous system, decreased cGMP levels can affect neurotransmission and synaptic plasticity.
实验室实验的优点和局限性
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea is a potent and specific inhibitor of sGC, which makes it a valuable tool for studying the role of sGC in various biological processes. However, there are some limitations to its use in lab experiments. This compound is not cell-permeable, which means that it cannot be used to study the effects of sGC inhibition inside cells. In addition, this compound has a relatively short half-life in vivo, which limits its use in animal studies.
未来方向
There are many future directions for research on N-cyclopropyl-N'-(2,3-dichlorophenyl)urea and its potential applications in various fields. One area of interest is the development of more potent and selective sGC inhibitors that can be used in vivo. Another area of interest is the investigation of the role of sGC in cancer, as recent studies have suggested that sGC signaling may play a role in tumor growth and metastasis. Finally, the use of this compound as a tool for studying the cGMP-dependent signaling pathway in different cell types and physiological systems is an ongoing area of research.
合成方法
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea can be synthesized by reacting 2,3-dichloroaniline with cyclopropyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atoms on the aniline ring by the cyclopropyl isocyanate, followed by cyclization to form the urea ring. The resulting product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.
科学研究应用
N-cyclopropyl-N'-(2,3-dichlorophenyl)urea has been widely used in scientific research as a tool to study the role of sGC in various biological processes. In particular, it has been used to investigate the cGMP-dependent signaling pathway, which is involved in many physiological and pathological conditions such as hypertension, heart failure, and erectile dysfunction. This compound has also been used to study the effects of sGC inhibition on platelet aggregation, neurotransmission, and smooth muscle relaxation.
属性
IUPAC Name |
1-cyclopropyl-3-(2,3-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-2-1-3-8(9(7)12)14-10(15)13-6-4-5-6/h1-3,6H,4-5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLPJOHUFHILNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5373615.png)
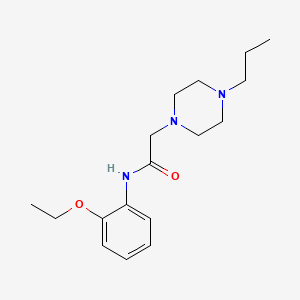
![4-(2-methylquinolin-6-yl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5373640.png)
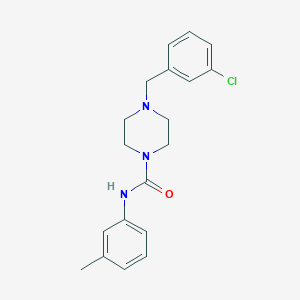
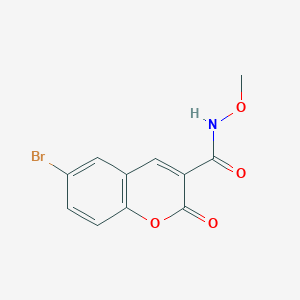
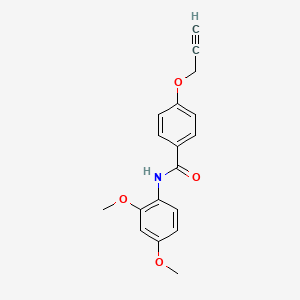
![3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5373666.png)
![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)
![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)
![1-methyl-6-propyl-4-[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5373709.png)
![8-fluoro-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5373711.png)
![4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5373731.png)